molecular formula C18H17N3OS2 B11101849 2-(benzylsulfanyl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide

2-(benzylsulfanyl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11101849
M. Wt: 355.5 g/mol
InChI Key: NPXCDEWAYAKHET-UHFFFAOYSA-N
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Description

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(benzylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(benzylsulfanyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the thiadiazole derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(benzylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Thiadiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer activities.

    Medicine: The compound may have potential as a therapeutic agent for the treatment of various diseases.

    Industry: Thiadiazole derivatives can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(benzylsulfanyl)acetamide would depend on its specific biological activity. Generally, thiadiazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide
  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)acetamide
  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)acetamide

Uniqueness

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(benzylsulfanyl)acetamide is unique due to the presence of benzyl groups, which can influence its chemical reactivity and biological activity. The benzyl groups may enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.

Properties

Molecular Formula

C18H17N3OS2

Molecular Weight

355.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C18H17N3OS2/c22-16(13-23-12-15-9-5-2-6-10-15)19-18-21-20-17(24-18)11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,21,22)

InChI Key

NPXCDEWAYAKHET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3

Origin of Product

United States

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